6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide
Description
Properties
CAS No. |
88258-59-7 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide |
InChI |
InChI=1S/C11H12N2O5/c1-16-8-5-3-4-18-9(5)10(17-2)7(14)6(8)11(15)13-12/h3-4,14H,12H2,1-2H3,(H,13,15) |
InChI Key |
XYYFOBXXPUCSPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and 2-methoxyphenol. These reactions often require acidic or basic conditions and elevated temperatures to facilitate the cyclization process.
Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions. Reagents such as hydroxylating agents (e.g., hydrogen peroxide) and methylating agents (e.g., dimethyl sulfate) are commonly used.
Formation of Carbohydrazide Group: The carbohydrazide group can be introduced through the reaction of the benzofuran derivative with hydrazine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under strong oxidizing conditions. For example:
This reaction is critical for modifying electron density in the aromatic system and enhancing bioactivity .
| Reactant | Reagent/Conditions | Product | Application |
|---|---|---|---|
| 6-Hydroxy group | KMnO₄, acidic conditions | Oxidized quinone derivative | Intermediate for bioactive compounds |
Reduction Reactions
The carbonyl group in the carbohydrazide moiety can be reduced to form alcohol or amine derivatives. Lithium aluminum hydride (LiAlH₄) is commonly employed:
This reduction enhances solubility and enables further functionalization .
| Reactant | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Carbonyl group | LiAlH₄, dry ether | Reduced hydrazine derivative | Potential precursor for drug candidates |
Condensation with Carbonyl Compounds
The hydrazide group reacts with aldehydes or ketones to form Schiff bases (hydrazones). This reaction is pivotal for synthesizing antimicrobial and anticancer agents :
| Reactant | Reagent/Conditions | Product | Biological Activity |
|---|---|---|---|
| Substituted aldehydes | Ethanol, reflux | Hydrazone derivatives | Antifungal, anticancer |
Alkylation Reactions
The hydroxyl or hydrazide NH groups undergo alkylation with dihaloalkanes (e.g., 1,2-dibromoethane) in the presence of K₂CO₃ and KI:
This method generates intermediates for heterocyclic synthesis .
| Reactant | Reagent/Conditions | Product | Use Case |
|---|---|---|---|
| 1,2-Dibromoethane | K₂CO₃, KI, acetonitrile | Ethylene-bridged benzofuran | Precursor for annulated pyridines |
Halogenation
Electrophilic halogenation introduces bromine or chlorine at activated positions (e.g., para to hydroxyl/methoxy groups), improving bioactivity :
| Reactant | Reagent/Conditions | Product | Impact |
|---|---|---|---|
| Benzofuran core | Br₂, FeCl₃ | 5-Bromo derivative | Increased cytotoxicity |
Key Reaction Conditions and Catalysts
-
Solvents : Acetonitrile, ethanol, DMF.
-
Catalysts : K₂CO₃, KI, FeCl₃.
-
Temperature : Typically 60–100°C under reflux.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced functional materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, as well as the carbohydrazide functional group, can interact with various enzymes, receptors, and other biomolecules, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth, scavenging of free radicals, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The benzofuran scaffold allows for significant structural diversification. Key comparisons include:
Key Observations :
- Methoxy groups at C4 and C7 are conserved across analogs, suggesting their role in stabilizing the aromatic system and modulating electron density .
Antimicrobial Activity
Notes:
- Substitutions at C5 (e.g., acetyl in Khellinone) reduce antimicrobial efficacy compared to reactive groups like carbohydrazide .
Anticancer Activity
- Loliolide : Exhibits anticancer activity against cervical cancer (HeLa cells) with an IC₅₀ of 70.9 µg/mL, attributed to its rigid tetrahydrofuran core .
- Target Compound: No direct anticancer data available, but structural analogs with carbohydrazide moieties show promise in targeting enzyme active sites .
Biological Activity
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide (CAS No. 88258-59-7) is a compound belonging to the benzofuran family, characterized by its unique structural features including hydroxy and methoxy groups as well as a carbohydrazide functional group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer properties.
The molecular formula of this compound is C11H12N2O5, with a molecular weight of 252.22 g/mol. The compound's structural details are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 88258-59-7 |
| Molecular Formula | C11H12N2O5 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NN |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a comparative study of various compounds, this benzofuran derivative demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 20 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 19 |
The presence of hydroxy and methoxy groups in its structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated using various assays. The compound showed a strong capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 15.3 |
| ABTS Radical Scavenging | 12.8 |
These results suggest that the compound can effectively neutralize free radicals, potentially contributing to its therapeutic applications.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through multiple pathways.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| A549 | 8.2 | Cell cycle arrest at G1 phase |
| HeLa | 15.0 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a lead compound for further drug development in cancer therapy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The hydroxy and methoxy groups facilitate binding to enzymes and receptors involved in key metabolic pathways, while the carbohydrazide moiety may enhance its bioactivity through hydrogen bonding and other interactions.
Case Studies
Several research studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study conducted by Cankara et al. explored various derivatives and their effects on different cancer cell lines, demonstrating improved potency compared to the parent compound .
Another study highlighted the synthesis of related benzofuran derivatives that exhibited similar antimicrobial activities, suggesting that modifications to the benzofuran core can yield compounds with enhanced biological profiles .
Q & A
Q. What are the established synthetic routes for 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide?
- Methodology : The compound is synthesized via condensation reactions involving chalcone intermediates. For example, chalcones react with hydrazine derivatives (e.g., 2-hydrazino-pyrimidine carbonitriles) in absolute ethanol under alkaline conditions (e.g., sodium hydroxide) to form carbohydrazide derivatives. Piperidine is often used as a catalyst in such reactions .
- Key Steps :
- Purification via recrystallization from ethanol.
- Characterization using FT-IR and / NMR to confirm hydrazide bond formation.
Q. How is the structural integrity of this compound validated in synthetic batches?
- Analytical Techniques :
- NMR Spectroscopy : Compare and chemical shifts with literature data for benzofuran derivatives (e.g., 4-Hydroxybenzofuran analogs show aromatic proton resonances at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 368.0532) .
- Data Table :
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| NMR | δ 6.75 (s, 1H, benzofuran-H) | |
| NMR | δ 160.2 (C=O), 55.1 (OCH) | |
| HRMS | m/z 368.0532 [M+H] |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Solvent Optimization : Use ethanol with controlled NaOH concentrations to minimize side reactions. Evidence suggests that absolute ethanol enhances hydrazide bond formation .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DIPEA) to improve regioselectivity.
- Temperature Control : Maintain 60–70°C during reflux to balance reaction rate and decomposition .
Q. How do researchers address discrepancies in spectroscopic data across studies?
- Contradiction Analysis :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-Hydroxybenzofuran derivatives) to identify solvent- or pH-dependent shifts .
- Computational Modeling : Perform DFT calculations to predict NMR shifts and reconcile experimental vs. theoretical discrepancies .
- Case Study :
A 2020 study resolved conflicting NMR data by attributing differences to tautomeric equilibria in DMSO-d .
- Case Study :
Q. What computational tools are used to predict the bioactivity of this compound?
- Methods :
- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP ~2.1, indicating moderate lipophilicity) .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- SAR Workflow :
Derivatization : Synthesize analogs with modified methoxy/hydroxy groups (e.g., 4,7-di-OCH → 4-OCH/7-OH).
Bioassays : Test against cancer cell lines (e.g., MCF-7) to correlate substituent patterns with IC values.
Statistical Analysis : Use multivariate regression to identify critical substituents for activity .
Data Integrity & Ethical Considerations
Q. How can researchers balance open data sharing with privacy in pharmacological studies?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
